The Strategic Utility of 4-(Triethoxysilyl)pyridazine: A Technical Guide to Properties, Reactivity, and Applications
The Strategic Utility of 4-(Triethoxysilyl)pyridazine: A Technical Guide to Properties, Reactivity, and Applications
Executive Summary
In the landscape of advanced materials and drug discovery, bifunctional organosilanes serve as critical bridges between inorganic substrates and organic functionality. 4-(Triethoxysilyl)pyridazine is a highly specialized building block that combines a hydrolyzable triethoxysilyl anchor with a strongly electron-withdrawing, metal-coordinating pyridazine ring. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven protocols for its application in surface functionalization and cross-coupling chemistry.
Molecular Architecture & Physicochemical Profile
The utility of 4-(Triethoxysilyl)pyridazine stems from its dual-domain architecture:
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The Triethoxysilyl Group [–Si(OCH₂CH₃)₃]: Unlike highly reactive trichlorosilanes, triethoxysilanes undergo controlled, stepwise hydrolysis. This slower kinetic profile prevents runaway bulk polycondensation, allowing researchers to achieve highly uniform, self-assembled monolayers on metal oxide surfaces[1].
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The Pyridazine Core (1,2-Diazine): The adjacent nitrogen atoms in the pyridazine ring generate a strong molecular dipole and serve as an excellent bidentate or bridging ligand for transition metals (e.g., Pd, Ru, Ir). This makes the molecule an exceptional precursor for Periodic Mesoporous Organosilicas (PMOs) and heterogeneous catalysts[2].
Because specific literature on this exact isomer is highly specialized, its physical parameters are reliably extrapolated from homologous heteroaryl triethoxysilanes (such as 3-(triethoxysilyl)pyridine)[1][3].
Table 1: Physicochemical Properties
| Property | Value | Rationale / Source |
| Molecular Formula | C₁₀H₁₈N₂O₃Si | Calculated based on structure |
| Molecular Weight | 242.35 g/mol | Standard atomic weights |
| Physical State | Colorless to pale yellow liquid | Extrapolated from heteroaryl silanes[1] |
| Boiling Point | ~130–140 °C (at 2 mmHg) | Analogous to 3-(triethoxysilyl)pyridine[1] |
| Density | ~1.08 g/cm³ | Typical for organo-triethoxysilanes |
| Solubility | THF, Toluene, DCM, EtOH | Highly soluble in aprotic/polar organics |
| Hydrolytic Stability | Stable under anhydrous conditions | Requires acid/base catalysis for hydrolysis[3] |
Core Reactivity & Mechanistic Pathways
Sol-Gel Hydrolysis and Surface Condensation
To utilize this compound in materials science, the ethoxy groups must be converted into reactive silanols. The causality behind using a triethoxy- variant over a trimethoxy- variant is vital: ethoxy leaving groups (ethanol) are bulkier and cleave slower, providing the thermodynamic control needed to graft the molecule onto silica pores without blocking them with polymerized siloxane clumps[3].
Fig 1. Sol-gel hydrolysis and surface condensation pathway of 4-(triethoxysilyl)pyridazine.
Hiyama Cross-Coupling Reactivity
In medicinal chemistry, the C–Si bond acts as a robust, low-toxicity alternative to organotin (Stille) or organoboron (Suzuki) reagents. However, the C–Si bond is highly stable and must be polarized. By introducing a fluoride source (like TBAF), the silicon atom forms a hypervalent pentacoordinate silicate. This highly activates the organic group for transmetalation to a Palladium(II) center, enabling the synthesis of complex biaryl pharmaceutical intermediates[4].
Fig 2. Palladium-catalyzed Hiyama cross-coupling catalytic cycle.
Validated Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes analytical checkpoints to verify success before proceeding.
Protocol 1: Covalent Grafting onto Mesoporous Silica (SBA-15)
This protocol yields a heterogeneous support capable of chelating transition metals for flow catalysis.
Causality Check: We use anhydrous toluene to prevent premature hydrolysis of the silane in the bulk solvent. Triethylamine (TEA) acts as a base catalyst to accelerate the condensation of the silanols specifically at the silica surface.
Table 2: Reagent Stoichiometry for SBA-15 Grafting
| Reagent | Function | Equivalents | Amount |
| SBA-15 Silica | Solid Support | 1.0 wt eq | 1.00 g |
| 4-(Triethoxysilyl)pyridazine | Grafting Agent | 2.0 mmol/g | 485 mg |
| Anhydrous Toluene | Solvent | N/A | 50 mL |
| Triethylamine (TEA) | Catalyst | 0.1 eq | 20 mg |
Step-by-Step Methodology:
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Pre-treatment: Dry 1.00 g of SBA-15 silica under vacuum at 120 °C for 4 hours to remove physisorbed water, leaving only structural surface silanols (Si-OH).
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Reaction Setup: Suspend the dried silica in 50 mL of anhydrous toluene under an argon atmosphere.
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Grafting: Inject 485 mg of 4-(Triethoxysilyl)pyridazine and 20 mg of TEA. Reflux the mixture at 110 °C for 24 hours.
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Isolation: Filter the solid while warm. Wash extensively with hot toluene (3 × 20 mL) and ethanol (3 × 20 mL) to remove any unreacted silane or non-covalently bound oligomers.
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Curing & Validation: Dry the functionalized powder under vacuum at 80 °C.
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Self-Validation Step: Perform Solid-State ²⁹Si CP/MAS NMR. The disappearance of Q³ signals (-100 ppm) and the appearance of T² and T³ signals (-50 to -70 ppm) confirms covalent C-Si-O-Si linkage to the surface[2].
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Protocol 2: Palladium-Catalyzed Hiyama Cross-Coupling
This protocol outlines the synthesis of a biaryl compound using the silane as a coupling partner.
Causality Check: Tetrabutylammonium fluoride (TBAF) is strictly required. Without fluoride activation, the neutral silane will not undergo transmetalation, and the reaction will stall at the Pd(II) oxidative addition intermediate[4].
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask under nitrogen, combine an aryl iodide (1.0 mmol), Pd(OAc)₂ (5 mol%, 11.2 mg), and triphenylphosphine (10 mol%, 26.2 mg).
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Solvent & Silane Addition: Add 5 mL of anhydrous THF, followed by 4-(Triethoxysilyl)pyridazine (1.5 mmol, 363 mg).
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Activation: Dropwise, add TBAF (1.0 M in THF, 2.0 mL, 2.0 mmol). The solution will darken as the hypervalent silicate forms and transmetalation initiates.
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Heating: Stir the reaction mixture at 80 °C for 12 hours.
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Workup: Quench with water (10 mL) and extract with ethyl acetate (3 × 15 mL). Dry the organic layers over MgSO₄.
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Validation: Purify via flash chromatography.
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Self-Validation Step: Use ¹H NMR to confirm the disappearance of the ethoxy proton signals (3.8 ppm, 1.2 ppm) and the appearance of the new biaryl coupling signals in the aromatic region (7.5 - 9.0 ppm).
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Applications in Advanced Fields
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Drug Development (Bioisosterism): The pyridazine ring is a highly sought-after bioisostere for phenyl rings in medicinal chemistry. It improves aqueous solubility and lowers lipophilicity (LogP) while resisting cytochrome P450-mediated oxidative metabolism. Using the triethoxysilyl derivative allows for late-stage functionalization of drug scaffolds via Hiyama coupling.
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Metal-Organic Frameworks (MOFs) & PMOs: By co-condensing 4-(Triethoxysilyl)pyridazine with tetraethyl orthosilicate (TEOS), researchers can build porous silica networks lined with pyridazine rings. These rings act as "molecular claws," capturing heavy metals from wastewater or anchoring precious metal catalysts (like Iridium or Ruthenium) for continuous-flow photochemical reactions[2].
References
1.[3] Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides - MDPI Source: mdpi.com URL:
2.[1] Improved Synthesis of Aryltriethoxysilanes via Palladium(0)-Catalyzed Silylation of Aryl Iodides and Bromides with Triethoxysilane | The Journal of Organic Chemistry Source: acs.org URL:
3.[4] Direct Hiyama Cross-Coupling of (Hetero)arylsilanes with C(sp2)–H Bonds Enabled by Cobalt Catalysis | Organic Letters Source: acs.org URL:
4.[2] Pyridyl Ligand-bridged Mesoporous Organosilicas for Metal Complex Formation on the Pore Surfaces Source: tytlabs.co.jp URL:
